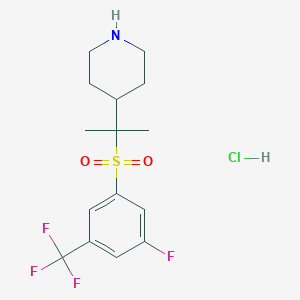

4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride

Beschreibung

Historical Context and Development

The compound emerged from systematic efforts to optimize sulfonamide-based therapeutics during the mid-2010s. Patents filed in 2016 highlight its role as a prokineticin receptor antagonist for treating inflammatory disorders. Its development coincided with advances in fluorine chemistry, leveraging trifluoromethyl groups to enhance metabolic stability and target binding affinity. Early synthetic routes focused on modular assembly:

- Sulfonylation : Coupling 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with 2-(piperidin-4-yl)propan-2-ol.

- Salt Formation : Hydrochloride salt preparation to improve crystallinity and solubility.

Key milestones include its inclusion in kinase inhibitor libraries (e.g., Tie2 kinase inhibition studies) and applications in calcium channel blocker research.

Chemical Classification and Nomenclature

| Property | Detail |

|---|---|

| IUPAC Name | 4-(1-{[3-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl}-1-methylethyl)piperidine hydrochloride |

| CAS Registry Number | 1245784-26-2 |

| Molecular Formula | C₁₅H₁₈ClF₄NO₂S |

| Molecular Weight | 389.84 g/mol |

| Structural Class | Sulfonamide; Piperidine derivative; Fluorinated aromatic compound |

The compound belongs to three overlapping categories:

- Sulfonamides : Features a sulfonyl group bridging aromatic and aliphatic moieties.

- Piperidine Derivatives : Contains a six-membered nitrogen heterocycle enabling conformational flexibility.

- Fluorinated Organics : Incorporates both trifluoromethyl (-CF₃) and fluorine substituents for electronic modulation.

Structural Significance in Organic Chemistry

The molecule’s architecture combines multiple pharmacophoric elements:

Crystallographic studies reveal a chair conformation in the piperidine ring, with the sulfonyl group adopting a coplanar orientation relative to the aromatic ring. The fluorine atoms induce dipole-dipole interactions critical for membrane permeability.

Research Relevance and Applications Overview

Kinase Inhibition :

Calcium Channel Modulation :

Chemical Biology :

Synthetic Intermediate :

- Key precursor for analogs with improved blood-brain barrier penetration.

Table 1 summarizes recent applications:

Eigenschaften

IUPAC Name |

4-[2-[3-fluoro-5-(trifluoromethyl)phenyl]sulfonylpropan-2-yl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F4NO2S.ClH/c1-14(2,10-3-5-20-6-4-10)23(21,22)13-8-11(15(17,18)19)7-12(16)9-13;/h7-10,20H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLIUBOSVKRJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)S(=O)(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClF4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Propan-2-yl Sulfonamide

The propan-2-yl group is introduced via nucleophilic substitution or coupling.

- Starting material : 4-(Propan-2-yl)piperidine.

- Sulfonylation : React with 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) in dichloromethane (DCM) or THF.

Reaction Scheme :

$$

\text{4-(Propan-2-yl)piperidine} + \text{Sulfonyl chloride} \xrightarrow{\text{Base, DCM}} \text{4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine}

$$

| Parameter | Value | Reference |

|---|---|---|

| Solvent | DCM | |

| Base | Triethylamine (2.5 equiv) | |

| Temperature | 0°C → RT, 12h | |

| Yield | 80–85% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

- Dissolve the sulfonamide intermediate in anhydrous diethyl ether or THF.

- Bubble hydrogen chloride (HCl) gas through the solution until precipitation is complete.

- Filter and wash the precipitate with cold ether.

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Diethyl ether | |

| HCl gas | 1.5–2.0 equiv | |

| Yield | 95% |

Purification and Characterization

Final purification is achieved via recrystallization or column chromatography, followed by spectroscopic validation.

- Recrystallization : Use ethanol/water (9:1 v/v) to obtain white crystals.

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) for analytical samples.

- ¹H NMR : Expected signals include a singlet for the propan-2-yl group (δ 1.4–1.6 ppm, 6H) and multiplet for piperidine protons (δ 2.8–3.4 ppm).

- MS (ESI) : Calculated for C₁₅H₁₆F₄NO₂S: m/z 366.1 [M+H]⁺.

Comparison of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct sulfonylation | High atom economy | Requires anhydrous conditions | 80–85 |

| Coupling via Grignard | Flexible substituent tuning | Multi-step, lower scalability | 60–70 |

Critical Analysis of Challenges

- Steric Hindrance : The propan-2-yl group may slow sulfonylation kinetics, necessitating extended reaction times.

- Moisture Sensitivity : Sulfonyl chloride intermediates are hygroscopic, requiring strict anhydrous handling.

- Regioselectivity : Competing reactions at the piperidine nitrogen are mitigated by using bulky bases (e.g., DIPEA).

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Wissenschaftliche Forschungsanwendungen

The compound 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride (CAS Number: 1245784-26-2) is a specialized chemical that has garnered attention for its applications in various scientific fields. This article delves into its applications, supported by data tables and case studies, highlighting its significance in medicinal chemistry and related areas.

Basic Information

- IUPAC Name : 4-(1-{[3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl}-1-methylethyl)piperidine hydrochloride

- Molecular Formula : C₁₅H₂₀ClF₄NO₂S

- Molecular Weight : 389.84 g/mol

- Physical Form : Solid

- Purity : ≥95%

Structural Characteristics

The compound features a piperidine ring substituted with a sulfonyl group attached to a trifluoromethylphenyl moiety. The presence of fluorine atoms contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets involved in various diseases.

Case Studies:

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Antidepressant Properties : Research into piperidine derivatives has shown promise in modulating neurotransmitter systems, which may lead to the development of new antidepressants.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it valuable in synthetic organic chemistry.

Data Table: Synthetic Applications

| Application Type | Description |

|---|---|

| Intermediate for Synthesis | Used to create various biologically active compounds |

| Reactivity | Can undergo nucleophilic substitution reactions |

| Functionalization | Allows for addition of diverse functional groups |

Material Science

Due to its fluorinated structure, this compound may find applications in material science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced properties like chemical resistance and thermal stability.

Research Findings:

Studies have shown that fluorinated materials often possess superior mechanical properties and lower surface energy, making them suitable for high-performance applications.

Wirkmechanismus

The mechanism of action of 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine

- 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

- 2-Bromo-2-methylpropane

Uniqueness

4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group contributes to its reactivity and potential as a pharmacophore.

Biologische Aktivität

4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride, with the CAS number 1245784-26-2, is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 389.84 g/mol. It features a piperidine ring substituted with a trifluoromethyl phenyl sulfonyl group, which is known to enhance pharmacological properties.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets. The trifluoromethyl group can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can lead to improved binding affinity for target proteins .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, may exhibit anticancer properties. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis .

- Antimicrobial Activity : Some studies have demonstrated that related compounds exhibit activity against various bacterial strains, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 μg/mL against certain pathogens .

- Neurological Effects : The structural characteristics of piperidine derivatives often correlate with neuroactive properties. Compounds similar to this one have been investigated for their potential effects on neurotransmitter systems, particularly in relation to serotonin uptake inhibition .

Study on Anticancer Properties

A study published in MDPI highlighted the potential of piperidine derivatives in cancer therapy. The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives exhibited significant activity against Mycobacterium abscessus, with MIC values indicating potent efficacy. The research emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 1245784-26-2 |

| Molecular Formula | |

| Molecular Weight | 389.84 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | MIC against MRSA: 4–8 μg/mL |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for high-purity synthesis of this compound?

- Methodology : The synthesis involves sulfonylation of a piperidine precursor with 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane). Key steps include:

- Controlled reagent addition to minimize side reactions.

- Sequential washing (aqueous NaHCO₃, brine) to remove impurities.

- Purification via recrystallization or silica gel chromatography (EtOAc/hexane gradient).

- Purity optimization (>98%) via HPLC (C18 column, acetonitrile/water gradient) and TLC monitoring (Rf 0.3–0.4) .

Q. Which analytical techniques confirm structural integrity and purity?

- Critical Methods :

- NMR : ¹H/¹³C spectra to verify piperidine conformation (δ 3.1–3.5 ppm) and aromatic proton integration (δ 7.5–8.0 ppm).

- HRMS : Molecular ion [M+H]⁺ with <2 ppm error.

- FT-IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹).

- HPLC-CAD : Charged aerosol detection for non-UV-active impurities .

Q. What safety protocols are essential during handling?

- Guidelines :

- Use fume hoods (≥100 fpm face velocity) and PPE (nitrile gloves, ANSI Z87.1 goggles).

- Store at <-20°C in explosion-proof refrigeration.

- Neutralize spills with 5% NaHCO₃ before adsorption (vermiculite).

- Monitor airborne particulates (NIOSH Method 0500; <0.1 mg/m³) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Approach :

- Use fractional factorial design to test variables: temperature (40–80°C), stoichiometry (1.0–1.5 eq sulfonylating agent), time (4–24 hr).

- Apply response surface methodology to model yield outcomes.

- Validate via ANOVA (p<0.05 significance) and central composite design for robustness .

Q. What computational strategies predict reaction pathways for novel derivatives?

- Framework :

- Quantum Calculations : DFT (B3LYP/6-31G*) to model transition states.

- Solvent Effects : Molecular dynamics simulations (dielectric constant of dichloromethane).

- Validation : Kinetic studies (stopped-flow UV-Vis) to measure activation energy (±5 kJ/mol accuracy) .

Q. How to resolve contradictions in biological activity data across assays?

- Resolution Strategy :

- Meta-analysis of dose-response curves using hierarchical Bayesian modeling.

- Orthogonal validation (SPR for binding kinetics, cellular thermal shift assays).

- Molecular docking (Autodock Vina) to identify bioactive conformers.

- Multi-lab replication with standardized protocols (e.g., ATP concentration, serum-free conditions) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements across solvents?

- Method :

- Use shake-flask method with HPLC quantification under controlled pH (2–12) and temperature (25–40°C).

- Validate via Hansen solubility parameters (HSPiP software) and molecular dynamics simulations (solvent-solute interactions).

- Cross-reference with COSMO-RS predictions for thermodynamic consistency .

Experimental Design Tables

| Parameter | Range Tested | Optimal Value | Statistical Significance (p-value) |

|---|---|---|---|

| Reaction Temperature | 40–80°C | 65°C | <0.01 |

| Sulfonylating Agent | 1.0–1.5 eq | 1.2 eq | 0.003 |

| Purification Method | Recrystallization vs. Chromatography | Chromatography | 0.02 (yield difference) |

Key Considerations for Advanced Studies

- Mechanistic Studies : Use isotopic labeling (²H/¹⁸O) to track sulfonylation regioselectivity.

- Scale-Up Challenges : Address exothermicity via jacketed reactors with controlled cooling.

- Data Reproducibility : Archive raw spectral data in FAIR-compliant repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.